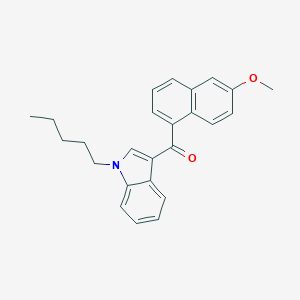

Methanon, (6-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Übersicht

Beschreibung

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, is a synthetic compound that has been studied for its potential applications in scientific research. It is a structural analog of the naturally occurring neurotransmitter serotonin, and has been used in a variety of laboratory experiments to study the effects of serotonin on biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthetische Cannabinoid-Rezeptor-Agonisten

JWH 081 wird als synthetischer Cannabinoid-Rezeptor-Agonist eingestuft . Diese Verbindungen sind so konzipiert, dass sie die Wirkungen von THC, dem primären psychoaktiven Bestandteil von Cannabis, nachahmen. JWH 081 bindet an die CB1- und CB2-Cannabinoid-Rezeptoren im Gehirn und in anderen Organen, was zu Wirkungen wie Analgesie, Euphorie, Entspannung und Veränderungen der Wahrnehmung führen kann. Die Forschung auf diesem Gebiet konzentriert sich auf das Verständnis des pharmakologischen Profils dieser Verbindungen und ihrer potenziellen therapeutischen Anwendungen oder Gesundheitsrisiken.

Metabolismus-Weganalyse

Es wurden Studien durchgeführt, um die Stoffwechselwege von synthetischen Cannabinoiden wie JWH 081 zu verstehen . Die Identifizierung der Enzyme, die für ihren Stoffwechsel verantwortlich sind, wie z. B. Cytochrom P450s, ist entscheidend für das Verständnis ihrer Pharmakokinetik und Wechselwirkungen mit anderen Substanzen. Diese Forschung kann auch zur Entwicklung von Gegenmitteln oder Behandlungen für Nebenwirkungen beitragen, die durch diese Substanzen verursacht werden.

Toxikologie und Sicherheitsprofil

Angesichts der Verbindung von synthetischen Cannabinoiden mit schweren Nebenwirkungen sind toxikologische Studien unerlässlich . Diese Studien bewerten das Sicherheitsprofil von Verbindungen wie JWH 081 und bestimmen ihre Toxizitätsgrade, das potenzielle Karzinogenitätsrisiko und die Gefahr, die sie für die menschliche Gesundheit darstellen. Diese Forschung ist für Aufsichtsbehörden unerlässlich, um Sicherheitsrichtlinien festzulegen, und für medizinisches Fachpersonal, um Fälle von Vergiftung zu behandeln.

Forensische Analyse und Nachweis

JWH 081 unterliegt, wie andere synthetische Cannabinoide, aufgrund seines potenziellen Missbrauchs einer forensischen Analyse . Die Entwicklung empfindlicher und spezifischer Nachweismethoden für diese Verbindungen ist für Strafverfolgungsbehörden und Drogentests unerlässlich. Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) werden in diesem Bereich häufig eingesetzt.

Neuropharmakologie

Die Forschung in der Neuropharmakologie untersucht, wie synthetische Cannabinoide wie JWH 081 das Nervensystem beeinflussen . Dazu gehört die Untersuchung ihrer Auswirkungen auf Neurotransmittersysteme, neuronale Plastizität und Verhalten. Erkenntnisse aus dieser Forschung können zu einem besseren Verständnis des Endocannabinoid-Systems und seiner Rolle bei verschiedenen neurologischen Erkrankungen führen.

Entwicklung therapeutischer Wirkstoffe

Während synthetische Cannabinoide oft mit Freizeitgebrauch und Missbrauch in Verbindung gebracht werden, haben sie auch das Potenzial als therapeutische Wirkstoffe . So könnten sie beispielsweise zur Behandlung von Erkrankungen wie chronischen Schmerzen, Multipler Sklerose und bestimmten psychiatrischen Störungen entwickelt werden. Die Forschung in diesem Bereich zielt darauf ab, Verbindungen mit therapeutischen Vorteilen, aber ohne die psychoaktiven Wirkungen zu entwickeln, die mit Cannabis verbunden sind.

Chemische Biologie und Signaltransduktion

JWH 081 kann in der chemischen Biologie als Werkzeug dienen, um Signaltransduktionswege zu untersuchen, die Cannabinoid-Rezeptoren beinhalten . Durch das Verständnis, wie diese synthetischen Cannabinoide Signalwege aktivieren oder hemmen, können Forscher die physiologischen und pathologischen Rollen dieser Rezeptoren aufklären.

Materialwissenschaft

Obwohl es sich nicht um eine direkte Anwendung von JWH 081 handelt, können die Prinzipien seiner molekularen Struktur die Konstruktion neuer Materialien inspirieren . Zum Beispiel könnte die Fähigkeit der Verbindung, mit verschiedenen Rezeptoren zu interagieren, in Materialien nachgeahmt werden, die spezifische Wechselwirkungen auf molekularer Ebene erfordern, wie z. B. Sensoren oder Medikamentenabgabesysteme.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of JWH 081 6-methoxynaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 081 6-methoxynaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . It shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM) . This means that it binds to these receptors and activates them, leading to changes in the signaling pathways they control.

Biochemical Pathways

Upon activation of the CB1 and CB2 receptors, JWH 081 6-methoxynaphthyl isomer triggers a series of biochemical reactions. These reactions involve various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of several ion channels . The exact downstream effects can vary depending on the specific cellular context and the relative expression of CB1 and CB2.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The activation of cannabinoid receptors by JWH 081 6-methoxynaphthyl isomer can have various molecular and cellular effects. For example, it can modulate neurotransmitter release in the brain, which can alter mood and perception . It’s important to note that the use of synthetic cannabinoids can also lead to adverse effects, including neurotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH 081 6-methoxynaphthyl isomer. For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Moreover, individual factors, including a person’s genetics, health status, and use of other substances, can also influence its effects .

Biochemische Analyse

Biochemical Properties

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is known to interact with the cannabinoid receptors CB1 and CB2 . These receptors are proteins that play a crucial role in the endocannabinoid system, a signaling system in the body that regulates a wide array of physiological processes .

Cellular Effects

The interaction of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- with the cannabinoid receptors can have various effects on cells. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the interaction occurs.

Molecular Mechanism

The molecular mechanism of action of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves binding to the cannabinoid receptors, which can lead to the activation or inhibition of various enzymes . This can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can change over time in laboratory settings. For instance, its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can vary with different dosages in animal models . For instance, there may be threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and it can influence metabolic flux or metabolite levels .

Transport and Distribution

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and it can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can affect its activity or function . For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOOBICVPDFZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463926 | |

| Record name | JWH-081 6-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824961-41-3 | |

| Record name | JWH-166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-081 6-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-166 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUN2P7889F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

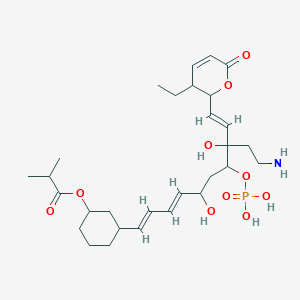

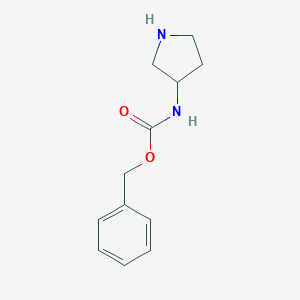

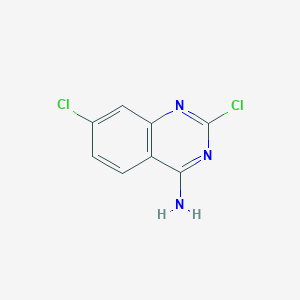

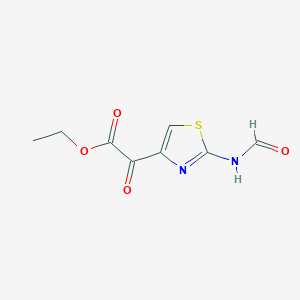

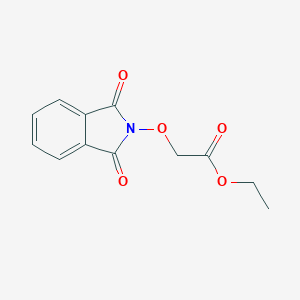

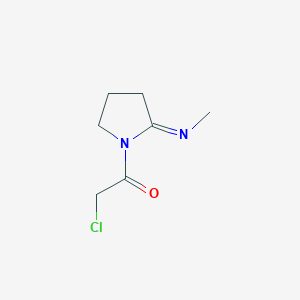

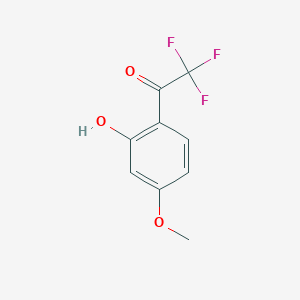

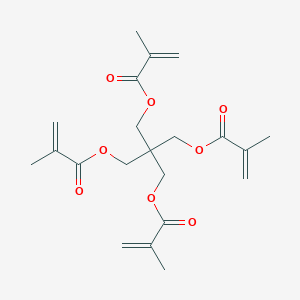

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)